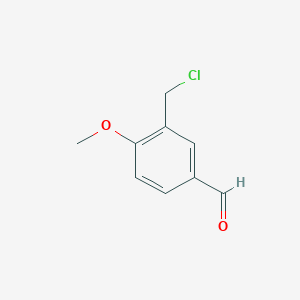

3-(Chloromethyl)-4-methoxybenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(chloromethyl)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKDOOILNUKDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068769 | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52577-09-0 | |

| Record name | 3-(Chloromethyl)-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52577-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052577090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-(chloromethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Chloromethyl)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-4-methoxybenzaldehyde is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring both a reactive aldehyde and a chloromethyl group, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and potential therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological significance of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. While a specific boiling point has not been reported, it is expected to be elevated due to its molecular weight and aromatic nature. Its solubility is limited in water but is expected to be good in common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52577-09-0 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 59-60 °C | [3] |

| SMILES String | COC1=C(CCl)C=C(C=O)C=C1 | |

| InChI Key | LNKDOOILNUKDMI-UHFFFAOYSA-N |

Table 2: Spectroscopic Data for the Structurally Similar Compound 3-Chloro-4-methoxybenzaldehyde

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Spectral data available in databases. | [4] |

| Mass Spectrometry (GC-MS) | Fragments observed at m/z 169, 170, 171. | [4] |

| Infrared (IR) Spectroscopy | FTIR spectra have been recorded. | [4] |

| Raman Spectroscopy | FT-Raman spectral data is available. | [4] |

Synthesis

The primary method for the synthesis of this compound is the chloromethylation of 4-methoxybenzaldehyde.[1] This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the benzene ring.

Experimental Protocol: Chloromethylation of 4-Methoxybenzaldehyde[4]

Materials:

-

4-methoxybenzaldehyde (13.6 g, 0.1 mol)

-

Paraformaldehyde (3.6 g, 0.12 mol)

-

Concentrated Hydrochloric Acid (d = 1.19 g/cm³, 90 ml)

-

Hexane (for recrystallization)

Procedure:

-

A mixture of 4-methoxybenzaldehyde and paraformaldehyde in concentrated hydrochloric acid is heated with stirring for 3 hours at 70-75 °C.

-

The reaction mixture is then cooled with stirring to -5 °C.

-

Stirring is stopped, and the precipitated product is collected by filtration.

-

The crude product is dried in the air at room temperature.

-

Purification is achieved by recrystallization from hexane to yield this compound.

Yield: 89% Purity: 98% (as determined by ¹H NMR)

Reactivity

The chemical reactivity of this compound is characterized by the distinct functionalities of the aldehyde and chloromethyl groups.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a variety of nucleophilic addition and condensation reactions. The presence of the electron-donating methoxy group on the aromatic ring can modulate the reactivity of the aldehyde. Common reactions involving the aldehyde group include:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to a primary alcohol.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Condensation Reactions: Reacts with amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These derivatives are often investigated for their biological activities.

Reactivity of the Chloromethyl Group

The chloromethyl group is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating the introduction of various functional groups. This makes the chloromethyl group a valuable "handle" for further synthetic modifications.

Potential Applications in Drug Development

Substituted benzaldehydes are a class of compounds with diverse biological activities, including cytotoxic effects against cancer cell lines.[5] The aldehyde functional group is crucial for these activities. While specific biological data for this compound is limited, its structural motifs suggest potential for investigation as a cytotoxic agent. The chloromethyl group could act as an alkylating agent, a feature often found in anticancer drugs.

Postulated Cytotoxic Signaling Pathway

Based on the known mechanisms of similar compounds, a plausible signaling pathway for the cytotoxic effects of this compound can be proposed. The bifunctional nature of the molecule allows for multiple points of interaction within a cell, potentially leading to apoptosis through a cascade of events. The chloromethyl group can alkylate cellular nucleophiles, such as DNA and proteins, while the aldehyde group can lead to the generation of reactive oxygen species (ROS) and inhibit key enzymes like topoisomerase II.[6]

Caption: Postulated cytotoxic signaling pathway of this compound.

Experimental Workflow for Synthesis and Characterization

The following workflow outlines the key steps in the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel compounds, particularly in the field of medicinal chemistry. Its dual reactivity allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex molecular architectures. Further investigation into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its chemical properties and synthetic methodologies to aid researchers in their future endeavors with this versatile compound.

References

- 1. This compound | 52577-09-0 | Benchchem [benchchem.com]

- 2. rfppl.co.in [rfppl.co.in]

- 3. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repositorio.ufc.br [repositorio.ufc.br]

- 6. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Chloromethyl)-4-methoxybenzaldehyde (CAS: 52577-09-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-4-methoxybenzaldehyde, a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis, reactivity, and potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted benzaldehyde featuring both a reactive aldehyde group and a chloromethyl substituent.[1][2] This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52577-09-0 | |

| Molecular Formula | C₉H₉ClO₂ | |

| Molecular Weight | 184.62 g/mol | |

| Appearance | Solid | |

| Melting Point | 59-60 °C | |

| Boiling Point | 150-155 °C @ 5 Torr | |

| SMILES | COC1=C(C=C(C=C1)C=O)CCl | [1] |

| InChI | InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,5H2,1H3 | [1] |

| InChIKey | LNKDOOILNUKDMI-UHFFFAOYSA-N | [1] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 185.03639 | 133.4 |

| [M+Na]⁺ | 207.01833 | 143.8 |

| [M-H]⁻ | 183.02183 | 137.6 |

| [M+NH₄]⁺ | 202.06293 | 154.8 |

| [M+K]⁺ | 222.99227 | 140.4 |

| [M+H-H₂O]⁺ | 167.02637 | 129.0 |

| [M+HCOO]⁻ | 229.02731 | 154.2 |

| [M+CH₃COO]⁻ | 243.04296 | 180.6 |

| [M+Na-2H]⁻ | 205.00378 | 140.0 |

| [M]⁺ | 184.02856 | 138.3 |

| [M]⁻ | 184.02966 | 138.3 |

| Data predicted using CCSbase.[1] |

Synthesis

The primary method for the synthesis of this compound is the chloromethylation of 4-methoxybenzaldehyde.[2] This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the benzene ring.[2]

Experimental Protocol: Chloromethylation of 4-Methoxybenzaldehyde

This protocol is based on a patented method for the production of this compound.

Materials:

-

4-methoxybenzaldehyde

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Hexane (for recrystallization)

Procedure:

-

In a suitable reaction vessel, combine 13.6 g (0.1 mol) of 4-methoxybenzaldehyde and 3.6 g (0.12 mol) of paraformaldehyde in 90 ml of concentrated hydrochloric acid (d = 1.19 g/cm³).

-

Heat the mixture to 70-75 °C with constant stirring.

-

Maintain the reaction at this temperature for 3 hours.

-

After the reaction is complete, cool the mixture to -5 °C with stirring.

-

A precipitate of this compound will form.

-

Cease stirring and filter the precipitate.

-

Dry the collected solid in the air at room temperature.

-

For purification, recrystallize the crude product from hexane.

This procedure is reported to yield approximately 16.4 g (89% yield) of this compound with a purity of 98% (as determined by ¹H NMR) and a melting point of 59-60 °C.

Diagram 1: Synthesis of this compound

References

An In-depth Technical Guide to 3-(Chloromethyl)-4-methoxybenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

3-(Chloromethyl)-4-methoxybenzaldehyde is a substituted benzaldehyde with the chemical formula C₉H₉ClO₂. The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), a methoxy group (-OCH₃) at position 4, and a chloromethyl group (-CH₂Cl) at position 3.[1] This unique arrangement of functional groups imparts dual reactivity to the molecule, making it a valuable building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 52577-09-0 | [1] |

| Appearance | Solid | [1] |

| SMILES | COC1=C(C=C(C=C1)C=O)CCl | [1] |

| InChI | 1S/C9H9ClO2/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,6H,5H2,1H3 | [1] |

| InChI Key | LNKDOOILNUKDMI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the chloromethylation of 4-methoxybenzaldehyde (anisaldehyde).[2] This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the benzene ring.

Experimental Protocol: Chloromethylation of 4-Methoxybenzaldehyde

Materials:

-

4-methoxybenzaldehyde

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Hexane (for recrystallization)

Procedure:

-

A mixture of 4-methoxybenzaldehyde and paraformaldehyde is prepared in concentrated hydrochloric acid.

-

The reaction mixture is heated to 70-75 °C with stirring for approximately 3-4 hours.

-

After the reaction is complete, the mixture is cooled to a low temperature (e.g., -5 to -10 °C) to precipitate the product.

-

The precipitated solid is collected by filtration and dried.

-

The crude product is then purified by recrystallization from a suitable solvent, such as hexane, to yield pure this compound.

Table 2: Representative Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 4-methoxybenzaldehyde |

| Reagents | Paraformaldehyde, Concentrated HCl |

| Molar Ratio (Formaldehyde:4-methoxybenzaldehyde) | 1.1-1.8 : 1 |

| Reaction Temperature | 70-75 °C |

| Reaction Time | 2.5-3.5 hours |

| Yield | Up to 93% |

| Purification | Recrystallization from hexane |

Note: This data is based on information from patent literature and may require optimization for specific laboratory conditions.

References

Technical Guide: Molecular Weight and Properties of 3-(Chloromethyl)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of 3-(Chloromethyl)-4-methoxybenzaldehyde, a significant intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Weight

This compound is a substituted benzaldehyde with the chemical formula C₉H₉ClO₂.[1] Its unique structure, featuring a chloromethyl group and a methoxy group on the benzaldehyde core, makes it a versatile building block in the synthesis of more complex molecules. The molecular weight of this compound is 184.62 g/mol .[2][3]

A summary of its key identifiers is presented in the table below.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [2][3] |

| CAS Number | 52577-09-0 | [1][2] |

Determination of Molecular Weight

The molecular weight of this compound is calculated by summing the atomic weights of its constituent atoms. The molecular formula, C₉H₉ClO₂, indicates the presence of nine carbon atoms, nine hydrogen atoms, one chlorine atom, and two oxygen atoms.

The table below details the contribution of each element to the total molecular weight.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 184.622 |

Note: Atomic weights are based on IUPAC standard atomic weights.

Molecular Composition Diagram

The following diagram, generated using the DOT language, illustrates the elemental composition of this compound.

Synthetic Context and Experimental Protocol Overview

This compound is a valuable reagent in organic chemistry due to its bifunctional nature. The presence of both a reactive aldehyde group and a chloromethyl group allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular structures.

A common method for the synthesis of this compound is the chloromethylation of 4-methoxybenzaldehyde. While specific laboratory procedures may vary, the general protocol involves the following steps:

-

Reaction Setup : 4-methoxybenzaldehyde is dissolved in a suitable solvent.

-

Reagent Addition : A chloromethylating agent, often a mixture of formaldehyde and hydrogen chloride, is introduced to the reaction mixture under controlled temperature conditions.

-

Reaction Monitoring : The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification : Once the reaction is complete, the product is isolated through extraction and purified using methods like crystallization or column chromatography.

The following workflow diagram illustrates the general steps in the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde from 4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. The document details the core chemical transformation, experimental protocols, and quantitative data, presented in a clear and structured format for easy reference and implementation in a laboratory setting.

Introduction

This compound is a substituted benzaldehyde derivative featuring both a reactive aldehyde group and a chloromethyl substituent. This dual functionality makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and other pharmacologically relevant scaffolds. The presence of the chloromethyl group provides a handle for nucleophilic substitution, while the aldehyde can participate in various condensation and oxidation/reduction reactions. The synthesis of this compound is typically achieved through the chloromethylation of 4-methoxybenzaldehyde, a classic example of an electrophilic aromatic substitution reaction.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 4-methoxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism, specifically a reaction analogous to the Blanc-Quelet reaction.[1][2] The reaction is typically carried out under acidic conditions using formaldehyde (often in the form of paraformaldehyde) and hydrogen chloride.[2][3]

The key steps of the mechanism are as follows:

-

Formation of the Electrophile: In the presence of a strong acid like HCl, formaldehyde is protonated, which then reacts to form a highly electrophilic species, likely a chloromethyl cation (ClCH₂⁺) or a related reactive intermediate.[4]

-

Electrophilic Attack: The electron-rich aromatic ring of 4-methoxybenzaldehyde acts as a nucleophile and attacks the electrophile.[5][6] The methoxy group (-OCH₃) is an activating, ortho-, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. The powerful activating effect of the methoxy group directs the incoming electrophile to the ortho position (position 3), as the para position is already occupied by the aldehyde group.

-

Rearomatization: The resulting carbocation intermediate, also known as an arenium ion or sigma complex, is stabilized by resonance.[6] A base (such as a chloride ion or water) then removes a proton from the carbon bearing the new chloromethyl group, restoring the aromaticity of the ring and yielding the final product.[5]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common and effective method involves the direct chloromethylation of 4-methoxybenzaldehyde using paraformaldehyde and concentrated hydrochloric acid.

Optimized Chloromethylation Protocol[3]

This protocol is based on a high-yield procedure described in the patent literature.

Materials:

-

4-Methoxybenzaldehyde (anisaldehyde)

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (d = 1.19 g/cm³)

-

Hexane (for recrystallization)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a heating mantle, combine 13.6 g (0.1 mol) of 4-methoxybenzaldehyde and 4.5 g (0.15 mol) of paraformaldehyde.

-

To this mixture, add 90 ml of concentrated hydrochloric acid.

-

Heat the reaction mixture to 70-75 °C with constant stirring.

-

Maintain this temperature and continue stirring for 3.5 hours.

-

After the reaction is complete, cool the mixture to -10 °C with stirring.

-

Stop stirring and filter the precipitated solid product.

-

Dry the collected solid in the air at room temperature.

-

Purify the crude product by recrystallization from hexane to obtain this compound.

Quantitative Data

The yield and purity of the synthesized this compound can vary depending on the specific reaction conditions. The following table summarizes quantitative data from various reported procedures.

| Parameter | Value | Reference |

| Molar Ratio (Formaldehyde:4-Methoxybenzaldehyde) | 1.1-1.8 : 1 | [3][7] |

| Reaction Temperature | 70-75 °C | [3] |

| Reaction Time | 2.5-3.5 hours | [3] |

| Yield | 88-93% | [3][7] |

| Purity (by ¹H NMR) | 98% | [3] |

| Melting Point | 59-60 °C | [3] |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-methoxybenzaldehyde via chloromethylation is a robust and high-yielding process. The detailed protocol and understanding of the underlying electrophilic aromatic substitution mechanism provided in this guide should enable researchers and professionals in drug development to efficiently produce this valuable synthetic intermediate. The bifunctional nature of the product offers significant opportunities for the construction of diverse and complex molecular architectures.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Quelet reaction - Wikipedia [en.wikipedia.org]

- 3. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. This compound | 52577-09-0 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl benzaldehydes are a class of bifunctional organic compounds that serve as highly versatile intermediates in modern organic synthesis. Their unique structure, featuring a reactive aldehyde group and an electrophilic chloromethyl substituent on the same aromatic ring, provides a powerful platform for constructing complex molecular architectures.[1][2] This dual reactivity allows for a wide range of chemical transformations, making them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The chloromethyl group, a primary benzylic halide, is particularly susceptible to nucleophilic substitution, while the aldehyde moiety readily participates in condensations, oxidations, and reductions.[2] This guide provides a comprehensive technical overview of the reactivity of the chloromethyl group in benzaldehydes, detailing key reaction types, mechanisms, experimental protocols, and factors influencing its chemical behavior.

Synthesis of Chloromethyl Benzaldehydes

The primary industrial and laboratory method for introducing a chloromethyl group onto an aromatic ring, including benzaldehyde precursors, is the Blanc chloromethylation .

The Blanc reaction is an electrophilic aromatic substitution where an aromatic compound reacts with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂) or a strong protic acid.[3][4][5] The reaction proceeds by protonating formaldehyde to form a highly electrophilic species, which is then attacked by the pi-electrons of the aromatic ring.[3] The resulting benzyl alcohol is rapidly converted to the corresponding benzyl chloride under the acidic reaction conditions.[3]

It is crucial to note a significant safety concern associated with this reaction: the potential formation of small quantities of the highly carcinogenic byproduct, bis(chloromethyl) ether.[3][6] Therefore, appropriate safety precautions and handling procedures are mandatory.

Caption: Logical workflow of the Blanc chloromethylation reaction.

Key Reactions of the Chloromethyl Group

The benzylic position of the chloromethyl group significantly enhances its reactivity, primarily towards nucleophilic substitution and oxidation.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[7] Its reactivity is amplified because the adjacent phenyl ring stabilizes the transition state.[8] This allows for the facile introduction of a wide array of functional groups by reacting chloromethyl benzaldehydes with various O-, S-, and N-nucleophiles.[1][9]

Table 1: Examples of Nucleophilic Substitution on 5-(chloromethyl)-2-hydroxybenzaldehyde

| Nucleophile | Reagent | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| O-Nucleophile | Methanol | - | Methanol | Reflux, 4h | 2-hydroxy-5-(methoxymethyl)benzaldehyde | 49 | [9] |

| O-Nucleophile | 2-Propanol | NaHCO₃ | 2-Propanol | RT (18h) then 50°C (4h) | 2-hydroxy-5-(isopropoxymethyl)benzaldehyde | 61 | [9] |

| S-Nucleophile | 4-Chlorothiophenol | NaHCO₃ | Chloroform | RT, 18h | 5-((4-chlorophenylthio)methyl)-2-hydroxybenzaldehyde | 78 | [9] |

| N-Nucleophile | Morpholine | NaHCO₃ | Chloroform | RT, 18h | 2-hydroxy-5-(morpholinomethyl)benzaldehyde | 81 | [9] |

| N-Nucleophile | 1-Benzyl-1H-imidazole | - | Toluene | 70°C, 24h | 1-benzyl-3-(3-formyl-4-hydroxybenzyl)-1H-imidazol-3-ium chloride | 66 | [9] |

This protocol details the synthesis of 2-((azidomethyl)butanal from 2-(chloromethyl)butanal, serving as a representative SN2 procedure applicable to chloromethyl benzaldehydes with appropriate modifications.[7]

-

Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(chloromethyl)butanal (1.0 g, 8.3 mmol, 1.0 eq) in 20 mL of anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, 0.65 g, 10.0 mmol, 1.2 eq) to the solution in one portion. Caution: Sodium azide is highly toxic and must be handled with extreme care.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to 50°C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for nucleophilic substitution.

Oxidation Reactions

The chloromethyl group can be selectively oxidized to an aldehyde (formyl) group, providing a route to aromatic dialdehydes.

The Sommelet reaction is a classic method for converting a benzylic halide into the corresponding aldehyde.[10][11] The process involves two main steps: first, the reaction of the chloromethyl compound with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, and second, the hydrolysis of this salt in aqueous solution to yield the aldehyde.[10][12] The reaction is valued for its mild conditions, which avoid over-oxidation to the carboxylic acid.[10] Yields for aromatic aldehydes typically range from 50% to 80%.[10]

Caption: Simplified mechanism of the Sommelet reaction.

The following is a general two-step procedure for the Sommelet reaction.[12]

Part A: Formation of the Hexamethylenetetramine Salt

-

Dissolve equivalent quantities of the chloromethyl benzaldehyde and hexamine separately in a minimal excess of dry chloroform.

-

Combine the two solutions.

-

Maintain the mixture under reflux for 2-3 hours, or until precipitation is complete.

-

Cool the mixture, collect the salt by suction filtration, and dry. Yields are typically quantitative.[12]

Part B: Hydrolysis to the Aldehyde

-

Add the dried hexaminium salt to water (a common concentration is ~14 g of salt per 100 mL of water).

-

Heat the mixture under reflux for approximately 4 hours.

-

During heating, the aldehyde may steam distill. If so, collect the distillate.

-

If the aldehyde is not volatile, cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash, dry, and concentrate the organic extracts. Purify the resulting aldehyde by distillation or recrystallization.

Table 2: Yields of Aromatic Aldehydes via the Sommelet Reaction

| Starting Material | Product | Yield (%) | Reference |

| 2,5-bis-(Chloromethyl)-p-xylene | 2,5-Dimethylterephthalaldehyde | 70 | [12] |

| 4,6-bis-(Chloromethyl)-m-xylene | 4,6-Dimethylisophthalaldehyde | 63 | [12] |

| 2,5-bis-(Chloromethyl)-thiophene | Thiophene-2,5-dicarboxaldehyde | 21 | [12] |

| Benzyl Chloride | Benzaldehyde | High | [13] |

Chemoselectivity: Competition with the Aldehyde Group

A critical aspect of the chemistry of chloromethyl benzaldehydes is the selective reaction at one of the two functional groups. The choice of reagent is paramount in determining the reaction's outcome.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are potent nucleophiles. When reacting with a chloromethyl benzaldehyde, there are two potential electrophilic sites: the carbonyl carbon of the aldehyde and the carbon of the chloromethyl group. However, the carbonyl group is significantly more electrophilic and reactive towards nucleophilic attack than a primary alkyl chloride.[14] Consequently, Grignard reagents will preferentially add to the aldehyde, forming a secondary alcohol, while leaving the chloromethyl group intact.[14][15] This high degree of chemoselectivity is synthetically very useful.

Caption: Chemoselectivity of Grignard reagents with chloromethyl benzaldehyde.

Factors Influencing Reactivity

Electronic Effects

The nature of other substituents on the aromatic ring can significantly influence the reactivity of the chloromethyl group, particularly in reactions that may have SN1 character.

-

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) in the ortho or para positions can stabilize the benzylic carbocation intermediate through resonance, thereby increasing the rate of SN1-type reactions.

-

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN) destabilize the carbocation intermediate, slowing down SN1 reactions.[16] For SN2 reactions, EWGs can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction.

Steric Hindrance

The presence of bulky groups in the positions ortho to the chloromethyl group can impede the approach of a nucleophile, thereby slowing down SN2 reactions.[10][17] This steric hindrance can be a critical factor in planning synthetic routes, sometimes preventing a desired reaction from occurring or significantly lowering its yield.[12]

Conclusion

Chloromethyl benzaldehydes are synthetically potent molecules due to the distinct and controllable reactivity of their two functional groups. The chloromethyl group serves as a versatile handle for introducing a wide range of substituents via nucleophilic substitution and can be oxidized to a formyl group using methods like the Sommelet reaction. Understanding the principles of chemoselectivity, as demonstrated by the reaction with Grignard reagents, allows for the targeted modification of the aldehyde group while preserving the chloromethyl moiety for subsequent transformations. By considering the electronic and steric factors that govern these reactions, researchers and drug development professionals can effectively leverage chloromethyl benzaldehydes as key intermediates in the synthesis of complex and valuable molecules.

References

- 1. 2-(Chloromethyl)benzaldehyde | 108683-62-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. science.lpnu.ua [science.lpnu.ua]

- 10. grokipedia.com [grokipedia.com]

- 11. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sciencemadness Discussion Board - Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. benchchem.com [benchchem.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pharmacy180.com [pharmacy180.com]

- 17. reddit.com [reddit.com]

Spectral Data Analysis of 3-(Chloromethyl)-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(Chloromethyl)-4-methoxybenzaldehyde (CAS No: 5277-09-0), a valuable intermediate in organic synthesis. Due to its bifunctional nature, possessing both a reactive aldehyde and a chloromethyl group, this compound serves as a key building block for a variety of more complex molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound dictates its characteristic spectral features. The following diagram illustrates the relationship between the molecular structure and the spectroscopic techniques used for its analysis.

Caption: Relationship between the chemical structure of this compound and the information derived from different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 7.93 | Singlet (s) | 1H | Aromatic proton (H-2) |

| 7.80 | Doublet (d) | 1H | Aromatic proton (H-6) |

| 7.12 | Doublet (d) | 1H | Aromatic proton (H-5) |

| 4.53 | Singlet (s) | 2H | Chloromethyl protons (-CH₂Cl) |

| 3.95 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. While experimental data is not widely published, the following table presents predicted chemical shifts based on established substituent effects.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~162 | C-4 (carbon attached to -OCH₃) |

| ~132 | C-6 |

| ~130 | C-1 (carbon attached to -CHO) |

| ~128 | C-2 |

| ~126 | C-3 (carbon attached to -CH₂Cl) |

| ~112 | C-5 |

| ~56 | Methoxy carbon (-OCH₃) |

| ~43 | Chloromethyl carbon (-CH₂Cl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2850-2750 | Aldehyde C-H | Stretch |

| ~1700 | Aldehyde C=O | Stretch |

| ~1600, ~1500 | Aromatic C=C | Stretch |

| ~1250 | Aryl-O-CH₃ | Asymmetric Stretch |

| ~1020 | Aryl-O-CH₃ | Symmetric Stretch |

| ~810 | Aromatic C-H | Out-of-plane bend (1,2,4-trisubstituted) |

| ~700-600 | C-Cl | Stretch |

Mass Spectrometry (MS)

Experimental mass spectra for this compound are not widely available. However, based on its molecular formula (C₉H₉ClO₂) and molecular weight (184.62 g/mol ), key features in an electron ionization (EI) mass spectrum can be predicted.

-

Molecular Ion Peak (M⁺): A peak would be expected at a mass-to-charge ratio (m/z) of 184.

-

Isotopic Peak (M+2)⁺: Due to the presence of the chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at m/z 186 with an intensity of about one-third of the molecular ion peak is a characteristic feature.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the chlorine atom, the formyl group, and the methoxy group, leading to fragment ions at various m/z values.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Analysis: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy (Thin Film Method)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the salt plate.

-

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for utilizing the spectral data to confirm the structure of this compound.

Caption: A logical workflow for the confirmation of the chemical structure of this compound using spectral data.

The Pivotal Role of 3-(Chloromethyl)-4-methoxybenzaldehyde in Modern Synthetic Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-4-methoxybenzaldehyde is a versatile bifunctional aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring both a reactive aldehyde and a benzylic chloride moiety, allows for sequential and chemoselective transformations, making it a valuable building block in the pharmaceutical and fine chemical industries. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel therapeutic agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the chloromethylation of 4-methoxybenzaldehyde. This reaction typically involves the use of a formaldehyde source, such as paraformaldehyde, in the presence of concentrated hydrochloric acid.

Experimental Protocol: Chloromethylation of 4-Methoxybenzaldehyde

Materials:

-

4-Methoxybenzaldehyde

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (d = 1.19 g/cm³)

-

Hexane

-

Anhydrous Zinc Chloride (optional, used in some procedures)

Procedure:

-

A mixture of 4-methoxybenzaldehyde and paraformaldehyde in concentrated hydrochloric acid is prepared. The molar ratio of formaldehyde to 4-methoxybenzaldehyde is crucial and is typically in the range of 1.1-1.8:1.[1]

-

The reaction mixture is heated with stirring for 2.5 to 3.5 hours at a temperature of 70-75°C.[1]

-

After the heating phase, the mixture is cooled with continuous stirring to a temperature between -5°C and -10°C.[1]

-

The precipitated crude product, this compound, is collected by filtration.

-

The collected solid is dried in the air at room temperature.

-

Purification is achieved by recrystallization from a suitable solvent, such as hexane, to yield the final product.[1]

Quantitative Data:

| Reactant Ratio (Formaldehyde:4-Methoxybenzaldehyde) | Reaction Time (hours) | Cooling Temperature (°C) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| 1.2:1 | 3 | -5 | 89 | 98 | 59-60 | [1] |

| 1.5:1 | 3.5 | -10 | 93 | 98 | 59-60 | [1] |

Key Synthetic Transformations

The dual reactivity of this compound makes it a versatile intermediate for a variety of synthetic transformations, including O-alkylation and olefination reactions.

O-Alkylation of Phenols

The benzylic chloride group of this compound is susceptible to nucleophilic substitution, making it an excellent reagent for the O-alkylation of phenols to form diaryl ethers. These ethers are common motifs in many biologically active compounds.

Materials:

-

This compound

-

4-Fluorophenol

-

Potassium Carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) and 4-fluorophenol (1.1 equivalents) in a suitable solvent such as acetone or DMF.

-

Add a base, typically potassium carbonate (1.5 equivalents), to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like dichloromethane.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Logical Workflow for O-Alkylation:

Caption: Workflow for the O-alkylation of phenols.

Wittig Reaction

The aldehyde functionality of this compound can be readily converted to an alkene via the Wittig reaction. This reaction is a powerful tool for carbon-carbon double bond formation with good stereocontrol.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (ylide)

-

Dichloromethane

-

Diethyl ether

-

Hexanes

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a reaction vessel equipped with a magnetic stirrer.

-

Add the ylide, (carbethoxymethylene)triphenylphosphorane (1.2 equivalents), portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

-

Once the reaction is complete, the dichloromethane is evaporated.

-

The residue is treated with a mixture of diethyl ether and hexanes (e.g., 1:3) to precipitate the triphenylphosphine oxide byproduct.

-

The solution containing the alkene product is separated from the precipitate.

-

The solvent is evaporated, and the crude product is purified by microscale wet column chromatography.

Experimental Workflow for Wittig Reaction:

Caption: Workflow for the Wittig olefination.

Applications in Drug Development

The derivatives of this compound have shown significant potential in the development of new therapeutic agents, particularly as phosphodiesterase 4 (PDE4) inhibitors and antimicrobial agents.

Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in a multitude of cellular processes, including inflammation.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in anti-inflammatory responses.[2]

References

An In-depth Technical Guide on the Safety and Handling of Chloromethylated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Chloromethylated aromatic compounds are highly reactive chemical intermediates essential for various synthetic processes in research and drug development. Their utility, primarily as alkylating agents, is counterbalanced by significant health and safety risks. This guide provides a comprehensive overview of the hazards, safe handling protocols, and emergency procedures associated with these compounds, with a focus on benzyl chloride as a representative example.

Hazard Identification and Toxicology

Chloromethylated aromatic compounds are classified as hazardous due to their reactivity and toxicity. They are potent alkylating agents, meaning they can introduce an alkyl group into other molecules. This reactivity is the basis of both their synthetic utility and their biological hazard.[1][2]

1.1. Primary Hazards:

-

Toxicity and Carcinogenicity: Benzyl chloride is classified as a probable human carcinogen (Group B2) by the EPA and is listed as a carcinogen by OSHA.[3][4] Animal studies have shown that it can cause cancer.[3][5] Long-term exposure to related compounds has been linked to lung cancer.[6]

-

Corrosivity and Irritation: These compounds are powerful lachrymators (tear-producing agents) and are extremely irritating to the skin, eyes, mucous membranes, and respiratory tract.[1] Contact can cause severe burns, blistering, and possible eye damage.[5][7][8]

-

Inhalation Hazards: Inhaling vapors can lead to irritation of the respiratory system, sore throat, coughing, and chest tightness.[5][8] High concentrations can cause a buildup of fluid in the lungs (pulmonary edema), a medical emergency.[3][5][7]

-

Reactivity: They react vigorously with water, strong oxidants, and many metals (except nickel and lead), which can generate fire or explosion hazards.[1][8] Unstabilized compounds may decompose violently, especially in the presence of metals.[7]

1.2. Mechanism of Toxicity:

The primary mechanism of toxicity for chloromethylated aromatic compounds is DNA alkylation.[9][10][11] As electrophiles, they react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.[9][11] This can lead to the formation of DNA adducts, which are damaged segments of DNA. If not repaired, these adducts can cause mutations during DNA replication, potentially leading to cancer.[10][12]

Below is a simplified diagram illustrating the general mechanism of DNA alkylation.

Caption: Simplified pathway of DNA alkylation by chloromethylated aromatic compounds.

Quantitative Data

For safe handling and experimental design, it is crucial to be aware of the specific physical, chemical, and toxicological properties of the compound in use. The following tables summarize key data for benzyl chloride.

Table 1: Physicochemical Properties of Benzyl Chloride

| Property | Value | Reference |

| Formula | C₇H₇Cl | [1] |

| Molar Mass | 126.58 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Odor | Pungent, aromatic, irritating | [1][8] |

| Boiling Point | 179 °C (354 °F) | [1] |

| Melting Point | -39 °C (-38 °F) | [1] |

| Density | 1.100 g/cm³ | [1] |

| Vapor Pressure | 1 mmHg (20 °C) | [1] |

| Solubility in Water | Very slightly soluble (0.05% at 20 °C) | [1] |

Table 2: Occupational Exposure Limits and Toxicity Data for Benzyl Chloride

| Parameter | Value | Agency/Reference |

| OSHA PEL (8-hr TWA) | 1 ppm (5 mg/m³) | OSHA[7] |

| NIOSH REL (15-min Ceiling) | 1 ppm (5 mg/m³) | NIOSH[7][13] |

| ACGIH TLV (8-hr TWA) | 1 ppm (5.2 mg/m³) | ACGIH[13] |

| IDLH (Immediately Dangerous) | 10 ppm | NIOSH[1][13] |

| LC50 Inhalation (rat, 4 hr) | 0.74 mg/L | |

| Human Intolerable Exposure | 16 ppm for 1 minute | [13] |

Safe Handling and Experimental Protocols

Due to the significant hazards, all work with chloromethylated aromatic compounds must be conducted with strict adherence to safety protocols. A hierarchy of controls should be implemented to minimize risk.

Caption: The hierarchy of safety controls for managing chemical hazards.

3.1. Engineering Controls:

-

Fume Hood: All manipulations of chloromethylated aromatic compounds must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[14] The sash should be kept as low as possible.

-

Ventilation: The laboratory should have adequate general ventilation.

3.2. Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., Viton®, nitrile rubber). Double-gloving is recommended.[14]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[14]

-

Lab Coat: A chemically resistant lab coat or apron must be worn.[14]

-

Respiratory Protection: For situations where engineering controls may not be sufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[14]

3.3. Administrative Controls & Work Practices:

-

Designated Area: Establish a designated area within the lab specifically for working with these compounds. This area should be clearly marked with warning signs.

-

Minimize Quantities: Use the smallest possible quantity of the chemical necessary for the experiment.[15]

-

Avoid Skin Contact: Do not allow the chemicals to come into contact with skin.[16]

-

Waste Disposal: All waste, including contaminated gloves, glassware rinsate, and excess reagents, must be collected as halogenated hazardous waste in properly labeled, sealed containers.[14]

3.4. Representative Experimental Protocol: Benzylation of an Alcohol

This protocol is a general example and must be adapted based on the specific alcohol, scale, and laboratory conditions. A thorough risk assessment must be performed before starting any experiment.

Objective: To synthesize a benzyl ether from an alcohol using benzyl chloride.

Reagents & Equipment:

-

Alcohol (substrate)

-

Sodium hydride (NaH) or similar base

-

Anhydrous solvent (e.g., THF, DMF)

-

Benzyl chloride

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, addition funnel

-

Quenching solution (e.g., saturated aqueous ammonium chloride, water, or a dilute solution of sodium carbonate)[6][17]

-

Separatory funnel and extraction solvents

Methodology:

Caption: A typical workflow for a benzylation reaction.

-

Preparation (in fume hood): Assemble dry glassware under an inert atmosphere (e.g., nitrogen).

-

Deprotonation: Dissolve the alcohol in an appropriate anhydrous solvent. Carefully add a base (e.g., sodium hydride) portion-wise to form the corresponding alkoxide.

-

Addition of Benzyl Chloride: Cool the reaction mixture (e.g., in an ice bath). Slowly add the benzyl chloride dropwise via an addition funnel. This is an exothermic reaction and requires careful temperature control.

-

Reaction: Allow the reaction to stir at the appropriate temperature until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add a quenching agent to neutralize any unreacted benzyl chloride and base. Researchers have found that for some related compounds, a solution of ammonium chloride, water, or sodium carbonate can effectively quench the reaction within 15 minutes.[6]

-

Workup & Purification: Proceed with a standard aqueous workup, extraction, drying, and purification of the desired benzyl ether product.

Emergency Procedures

4.1. Spills:

-

Evacuate the immediate area.

-

If the spill is large or outside of a fume hood, evacuate the entire lab and call emergency services.

-

For small spills inside a fume hood, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials.

-

Collect the absorbed material into a sealed, labeled hazardous waste container.

-

Decontaminate the area with a suitable solution (e.g., warm, soapy water for non-permeable surfaces), collecting all materials for hazardous waste disposal.[18]

4.2. Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[19] Seek immediate medical attention.

4.3. Fire:

-

Use a dry chemical, CO₂, water spray, or foam extinguisher.[7]

-

Poisonous gases, including hydrogen chloride, are produced in a fire.[7][8] Firefighters must wear self-contained breathing apparatus (SCBA).

-

Containers may explode when heated.[7] Use water spray to keep fire-exposed containers cool.[7]

By understanding the significant risks and adhering to these stringent safety protocols, researchers can safely utilize the synthetic advantages of chloromethylated aromatic compounds in their critical work. Always consult the specific Safety Data Sheet (SDS) for the compound in use before beginning any work.

References

- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 2. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. OSHA-recognized chemicals as carcinogens or potential carcinogens for Hazard Communication purposes | Occupational Safety and Health Administration [osha.gov]

- 5. gov.uk [gov.uk]

- 6. chempanda.com [chempanda.com]

- 7. nj.gov [nj.gov]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. Reaction of benzyl chloride with haemoglobin and DNA in various organs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzyl chloride and 4-chloromethylbiphenyl induced DNA damage and its repair in excision-deficient (XP group A) or -proficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzyl chloride - IDLH | NIOSH | CDC [cdc.gov]

- 14. benchchem.com [benchchem.com]

- 15. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 19. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Chloromethylation of 4-Methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety information for the chloromethylation of 4-methoxybenzaldehyde to synthesize 3-chloromethyl-4-methoxybenzaldehyde. This reaction, a variation of the Blanc-Quelet reaction, is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2]

Introduction

The chloromethylation of aromatic compounds is a fundamental organic transformation that introduces a chloromethyl group onto an aromatic ring. In the case of 4-methoxybenzaldehyde (also known as anisaldehyde), the electron-donating methoxy group activates the aromatic ring, facilitating electrophilic aromatic substitution. The reaction is typically carried out using formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride.[1][3][4] The primary product is 3-chloromethyl-4-methoxybenzaldehyde, a valuable intermediate in organic synthesis.[1]

Reaction Mechanism

The chloromethylation of 4-methoxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated, forming a highly reactive electrophile. The electron-rich aromatic ring of 4-methoxybenzaldehyde then attacks this electrophile, leading to the formation of a benzyl alcohol intermediate. Subsequent reaction with hydrogen chloride converts the alcohol to the final chloromethylated product.[3][4]

References

Application Notes and Protocols for the Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and heterocyclic structures.[1] The primary method described is the Blanc chloromethylation of 4-methoxybenzaldehyde. This electrophilic aromatic substitution reaction utilizes formaldehyde and concentrated hydrochloric acid to introduce a chloromethyl group onto the aromatic ring of 4-methoxybenzaldehyde.[1][2] This protocol is based on established and optimized procedures to ensure high yield and purity.[3]

Introduction

This compound is a bifunctional molecule featuring both a reactive aldehyde group and a chloromethyl group.[1] This dual reactivity makes it a versatile building block in organic synthesis, particularly for the elaboration of complex molecular architectures. The chloromethyl group serves as a reactive handle for nucleophilic substitution, while the aldehyde group can participate in a wide array of chemical transformations. The synthesis is most effectively achieved through the chloromethylation of 4-methoxybenzaldehyde.[1]

Reaction and Mechanism

The synthesis proceeds via a Blanc chloromethylation reaction.[2][4] Under acidic conditions, formaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring of 4-methoxybenzaldehyde then attacks the activated formaldehyde species in an electrophilic aromatic substitution. The resulting benzyl alcohol is subsequently converted to the corresponding chloromethyl derivative in the presence of hydrochloric acid.[2] A Lewis acid catalyst, such as zinc chloride, can also be employed to facilitate the reaction.[2][4][5]

Experimental Protocol

This protocol is adapted from an optimized procedure for the chloromethylation of 4-methoxybenzaldehyde.[3]

Materials:

-

4-methoxybenzaldehyde (anisic aldehyde)

-

Paraformaldehyde (source of formaldehyde)

-

Concentrated Hydrochloric Acid (d = 1.19 g/cm³)

-

Hexane

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Filtration paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 13.6 g (0.1 mol) of 4-methoxybenzaldehyde and a specific molar equivalent of paraformaldehyde (see Table 1).

-

To this mixture, add 90 ml of concentrated hydrochloric acid.

-

Heat the mixture with stirring at a temperature of 70-75°C for the specified duration (see Table 1).

-

After the heating period, cool the reaction mixture with stirring to a temperature between -5°C and -10°C in an ice-salt bath.

-

Stop the stirring and allow the precipitate of this compound to settle.

-

Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Dry the collected solid in the air at room temperature.

-

Purify the crude product by recrystallization from hexane to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data from various experimental conditions based on the described protocol.[3]

| Molar Ratio (Paraformaldehyde: 4-Methoxybenzaldehyde) | Reaction Time (hours) | Yield (%) | Purity (%) | Melting Point (°C) |

| 1.1 : 1 | 2.5 | 88 | 98 | 59-60 |

| 1.2 : 1 | 3 | 89 | 98 | 59-60 |

| 1.5 : 1 | 3.5 | 93 | 98 | 59-60 |

| 1.8 : 1 | 3.5 | 92.7 | 98 | 59-60 |

Safety Precautions

-

The reaction should be performed in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

-

The Blanc chloromethylation reaction may produce small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether.[2][4] Therefore, extreme caution is advised.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3-(Chloromethyl)-4-methoxybenzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-4-methoxybenzaldehyde is a bifunctional aromatic compound possessing both an aldehyde and a reactive benzylic chloride. This unique combination of functional groups makes it a versatile, yet underutilized, building block in medicinal chemistry. The aldehyde moiety serves as a handle for various condensation and carbon-carbon bond-forming reactions, while the chloromethyl group is an excellent electrophile for introducing the substituted benzyl motif via nucleophilic substitution. These reactive sites can be addressed sequentially or in a single step to generate a diverse array of molecular scaffolds for drug discovery. Although direct literature on the extensive medicinal chemistry applications of this specific isomer is limited, its potential can be extrapolated from the well-established reactivity of its constituent functional groups. This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of potentially bioactive molecules.

I. Synthesis of Ether-Linked Scaffolds via Williamson Ether Synthesis

The reactive chloromethyl group of this compound makes it an ideal substrate for the Williamson ether synthesis, allowing for the introduction of a variety of phenolic and alcoholic moieties. This reaction is fundamental in the synthesis of compounds where a substituted benzyloxy group is a key pharmacophoric element. For instance, this strategy can be employed to synthesize analogs of known bioactive ethers.

Application Note: The Williamson ether synthesis provides a straightforward method for coupling this compound with phenols or alcohols to generate ether-linked derivatives. The resulting compounds, retaining the aldehyde functionality, can be further elaborated to produce a wide range of potential therapeutic agents, including chalcones, imines, and other heterocyclic systems. The choice of the nucleophile can be guided by the desired pharmacological profile of the target molecule.

Experimental Protocol: Synthesis of 4-((4-Methoxy-3-(phenoxymethyl)benzyl)oxy)benzaldehyde

Objective: To synthesize a diaryl ether derivative as a potential precursor for anti-inflammatory or antimicrobial agents.

Materials:

-

This compound

-

4-Hydroxybenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.

Hypothetical Quantitative Data:

| Compound ID | Target | IC₅₀ (µM) [Hypothetical] |

| CMB-Ether-01 | COX-2 | 5.2 |

| CMB-Ether-02 | 5-LOX | 8.7 |

| CMB-Ether-03 | TNF-α | 10.5 |

| This data is illustrative to suggest potential biological activities of the synthesized scaffolds. |

Diagram of Experimental Workflow:

Application Notes and Protocols: 3-(Chloromethyl)-4-methoxybenzaldehyde as a Versatile Building Block for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-4-methoxybenzaldehyde is a bifunctional aromatic compound that serves as a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. Its utility stems from the presence of two key reactive functional groups: an aldehyde and a chloromethyl group. The aldehyde group readily participates in classic condensation and cyclization reactions, while the chloromethyl group provides a reactive site for nucleophilic substitution or for the introduction of further functionality. This dual reactivity allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

These application notes provide an overview of the utility of this compound in the synthesis of heterocycles, with a focus on the preparation of isoxazole derivatives. Detailed experimental protocols and characterization data are provided to facilitate the practical application of this versatile building block in a research and development setting.

Application in Heterocycle Synthesis

The strategic positioning of the aldehyde and chloromethyl groups on the 4-methoxybenzaldehyde scaffold allows for a range of synthetic transformations leading to various heterocyclic systems. The aldehyde can react with nucleophiles such as hydrazines, hydroxylamines, and thioamides to form the core of pyrazoles, isoxazoles, and thiazoles, respectively. The chloromethyl group can be utilized for subsequent ring closure or for the introduction of side chains and further functionalization of the initial heterocyclic product.

One prominent application is in the synthesis of substituted isoxazoles through multicomponent reactions. For instance, the reaction of this compound with hydroxylamine and a β-ketoester can lead to the formation of highly functionalized isoxazole-5(4H)-one derivatives. These structures are of interest due to their potential biological activities, including antifungal and antimycobacterial properties.

Synthesis of 3-Chloromethyl-4-(phenyl)methylene-isoxazole-5(4H)-one Derivatives

A key application of this compound is in the ultrasound-mediated, three-component synthesis of 3-methyl-4-((3-(chloromethyl)-4-methoxyphenyl)methylene)isoxazol-5(4H)-one. This reaction highlights the utility of the aldehyde functionality in a condensation reaction to form a complex heterocyclic product.

Reaction Scheme

Caption: Synthesis of an isoxazole derivative from this compound.

Experimental Protocol

This protocol is based on a general procedure for the synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives.[1]

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Ethyl acetoacetate (or other β-ketoester)

-

Fe3O4@MAP-SO3H catalyst (or other suitable catalyst)

-

Ethanol

-

Water

-

Reaction vessel suitable for ultrasound irradiation

Procedure:

-

In a suitable reaction vessel, combine this compound (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and ethyl acetoacetate (1.0 mmol).

-

Add the catalyst (e.g., 20 mg of Fe3O4@MAP-SO3H).

-

Add the solvent system, typically a mixture of ethanol and water (e.g., 1:3 v/v, 5 mL).

-

Place the reaction vessel in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at a specified power and frequency (e.g., 300 W, 20-60 kHz) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 20-30 minutes.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 3-methyl-4-((3-(chloromethyl)-4-methoxyphenyl)methylene)isoxazol-5(4H)-one.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of related isoxazole derivatives using similar methodologies. Yields are generally high, and the reaction times are short due to the use of ultrasound irradiation.

| Product | Starting Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 3-Methyl-4-(phenyl)methylene-isoxazole-5(4H)-one | Benzaldehyde | Pyruvic Acid | Water | - | 64 | [1] |

| 3-Methyl-4-(p-dimethylaminobenzylidene)isoxazol-5(4H)-one | p-Dimethylaminobenzaldehyde | Pyridine | - | - | 96 | [1] |

| 3-Methyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives | Aromatic aldehydes | Fe3O4@MAP-SO3H | Ethanol-Water | 20 | >92 | [1] |

Potential Applications in Drug Development